2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
CAS No.: 862705-15-5
Cat. No.: VC21398320
Molecular Formula: C16H19NO5S
Molecular Weight: 337.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862705-15-5 |
|---|---|
| Molecular Formula | C16H19NO5S |
| Molecular Weight | 337.4g/mol |
| IUPAC Name | 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,11H2,1-3H3 |
| Standard InChI Key | IJVAEVAXCHCZRU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Introduction
Structural Characteristics and Chemical Properties
2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide possesses several key structural features that influence its chemical behavior and potential biological activity. The compound contains a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, which significantly affect its electronic properties and reactivity.
Molecular Properties
Based on structural analysis and comparison with similar benzenesulfonamide derivatives, the following molecular properties can be established:
Structural Comparison
When comparing 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide with structurally similar compounds, several noteworthy features emerge:
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0-5°C, inert atmosphere | 70-85% |
| Conversion to sulfonyl chloride | Thionyl chloride or phosphorus pentachloride | Reflux, 2-4 hours | 75-90% |
| Sulfonamide formation | 4-methoxybenzylamine, base (TEA or pyridine) | Room temperature, 24h | 60-80% |
The critical parameters for successful synthesis include careful temperature control during the sulfonation step and the use of an appropriate base during the coupling reaction to neutralize the HCl generated .
Spectroscopic Characterization
Spectroscopic characterization of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide would typically involve several complementary analytical techniques that provide detailed structural information.
Predicted NMR Spectral Features
Based on the structural features and comparison with similar compounds, the following NMR spectral characteristics would be expected:
| NMR Type | Expected Signals | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic protons (2,5-dimethoxybenzene) | 6.8-7.6 | Complex pattern |
| ¹H NMR | Aromatic protons (4-methoxybenzyl) | 6.8-7.3 | Two doublets (AA'BB' pattern) |
| ¹H NMR | N-H proton | ~8.5-9.8 | Singlet, potentially broad |
| ¹H NMR | CH₂ protons | 4.0-4.5 | Singlet or doublet |
| ¹H NMR | OCH₃ protons (three groups) | 3.7-3.9 | Three singlets |
| ¹³C NMR | Aromatic carbons | 110-160 | Multiple signals |
| ¹³C NMR | Methoxy carbons | ~55-57 | Three signals |
| ¹³C NMR | CH₂ carbon | ~45-48 | Single signal |
These predictions are based on typical chemical shift patterns observed for similar benzenesulfonamide derivatives in the literature .
Structure-Activity Relationships
Understanding the relationship between the structural features of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide and its potential biological activities provides valuable insights for drug discovery and development.
Key Structure-Activity Correlations
The following structure-activity relationships can be inferred from analysis of related compounds:
| Structural Feature | Potential Impact on Activity | Evidence from Related Compounds |
|---|---|---|
| 2,5-dimethoxy pattern | Modulates electronic properties and lipophilicity | Methoxy groups at these positions enhance binding to specific protein targets |
| Sulfonamide group | Critical for hydrogen bonding and enzyme inhibition | Sulfonamide is a key pharmacophore in many bioactive compounds |
| 4-methoxybenzyl group | Provides additional binding interactions | Methoxybenzyl groups enhance selectivity in related compounds |
Modifications to these key structural features would likely result in altered biological activities, providing opportunities for the development of analogs with enhanced properties or selectivity profiles.
Chemical Reactivity
The chemical reactivity of 2,5-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is governed by its functional groups and electronic properties.
Predicted Reactivity Patterns
Based on the compound's structure, several reaction pathways can be anticipated:
| Functional Group | Potential Reactions | Conditions |
|---|---|---|
| Sulfonamide N-H | Alkylation Acylation | Base, alkyl halide Acid chloride, base |
| Methoxy groups | Demethylation Nucleophilic substitution | BBr₃, DCM Strong nucleophiles |
| Aromatic rings | Electrophilic aromatic substitution | Varies by electrophile |
The reactivity of the sulfonamide group would be influenced by the electron-donating effects of the methoxy substituents, potentially altering its acidity and nucleophilicity compared to unsubstituted benzenesulfonamides.
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